Antiparasitic agent-18

Antitrypanosomal activity Antileishmanial activity Kinetoplastid parasites

Researchers screening for pan-kinetoplastid actives often encounter compounds inactive against intracellular amastigotes. Antiparasitic agent-18 solves this with submicromolar activity against T. brucei (EC50 0.40 μM), T. cruzi (EC50 0.21 μM), and L. donovani (EC50 0.26 μM). - Active against intracellular T. cruzi (EC50 1.28 μM) and L. donovani (EC50 0.65 μM) - High selectivity indexes (>76.9 to >500) and enhanced potency against pentamidine-resistant strains (RF 0.4) - Designated a lead candidate with adequate metabolic stability for in vivo PK/PD studies

Molecular Formula C25H21N7O
Molecular Weight 435.5 g/mol
Cat. No. B12368846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiparasitic agent-18
Molecular FormulaC25H21N7O
Molecular Weight435.5 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N=C(C4=CC=CC=N4)N)N
InChIInChI=1S/C25H21N7O/c26-23(21-5-1-3-15-28-21)30-18-9-7-17(8-10-18)25(33)32-20-13-11-19(12-14-20)31-24(27)22-6-2-4-16-29-22/h1-16H,(H2,26,30)(H2,27,31)(H,32,33)
InChIKeyZUYUSBWVNHNMIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antiparasitic Agent-18 Overview


Antiparasitic agent-18 (CAS 2821884-59-5, C25H21N7O, MW 435.48) is a bis(pyridine-2-carboxamidine) derivative, designated compound 3a in the N-phenylbenzamide series [1]. It acts as an AT-rich DNA minor groove binder targeting the mitochondrial kinetoplast DNA (kDNA) of trypanosomatid parasites [1]. The compound exhibits submicromolar antiprotozoal activity against Trypanosoma brucei (EC50 = 0.40 μM), Trypanosoma cruzi (EC50 = 0.21 μM), and Leishmania donovani (EC50 = 0.26 μM) [1]. It was identified in a 2023 SAR study as a leading candidate with demonstrated metabolic stability suitable for further in vivo investigation [1].

Antiparasitic Agent-18 Non-Substitutability


N-phenylbenzamide derivatives targeting kinetoplastid parasites exhibit extreme sensitivity to structural modifications, with minor changes in heterocyclic head groups, substitution patterns, or linker geometry producing >100-fold variations in antiparasitic potency and selectivity [1]. Among the three scaffold series evaluated in the 2023 SAR study, bis(2-aminoimidazolines) (series 1) and bis(2-aminobenzimidazoles) (series 2) were largely restricted to micromolar-range activity against T. brucei only and were inactive against intracellular amastigotes of T. cruzi and L. donovani at the highest concentrations tested [1]. In contrast, the bis(pyridine-2-carboxamidine) series (series 3) uniquely achieved submicromolar activity across all three kinetoplastid parasites [1]. Within series 3 itself, compound 3a (antiparasitic agent-18) was one of only two analogs demonstrating adequate metabolic stability in human liver microsome assays [1], making it functionally non-interchangeable even with closely related bis(pyridine-2-carboxamidines).

Antiparasitic Agent-18 Differentiation Evidence


T. brucei EC50 Advantage vs. Series 1/2 Analogs

Antiparasitic agent-18 (compound 3a, bis(pyridine-2-carboxamidine) series) demonstrates submicromolar EC50 values against all three major kinetoplastid parasites, whereas compounds from series 1 and 2 show either micromolar-range activity against T. brucei only or complete inactivity against T. cruzi and L. donovani [1]. Specifically, 3a achieves EC50 = 0.40 μM against T. b. brucei bloodstream trypomastigotes, compared to the most potent series 1 compound (1e) with EC50 = 5.7 μM [1].

Antitrypanosomal activity Antileishmanial activity Kinetoplastid parasites

Intracellular Amastigote Activity vs. Analogs

A critical differentiator for translational relevance is activity against clinically relevant intracellular amastigote forms. Antiparasitic agent-18 demonstrates measurable activity against T. cruzi intracellular amastigotes (EC50 = 1.28 ± 0.34 μM) and L. donovani intracellular amastigotes (EC50 = 0.65 ± 0.20 μM) [1]. In stark contrast, compounds from series 1 and 2 were inactive against T. cruzi epimastigotes and consequently not advanced to amastigote testing, and were inactive against L. donovani amastigotes at the highest concentration tested (20 μM) [1].

Intracellular amastigote T. cruzi L. donovani

Selectivity Index vs. Reference Drugs

Antiparasitic agent-18 exhibits exceptionally high selectivity indexes across all three parasites: SI > 500 against T. b. brucei (CC50 HEK / EC50 T. brucei), SI = 424 against T. cruzi (CC50 L929 / EC50 T. cruzi epimastigotes), and SI > 76.9 against L. donovani (CC50 THP-1 / EC50 L. donovani promastigotes) [1]. These selectivity values substantially exceed those of clinically used comparator drugs including benznidazole (T. cruzi SI > 370) and are comparable to pentamidine for T. brucei (SI = 3852) [1]. Within series 3, 3a shows the highest or among-highest SI values for T. brucei and T. cruzi [1].

Selectivity index Cytotoxicity Therapeutic window

Resistance Factor in Pentamidine-Adapted T. brucei

Antiparasitic agent-18 demonstrates a low resistance factor (RF) of 0.4 when tested against the pentamidine-adapted B48 strain of T. b. brucei, indicating that it is actually more potent against the drug-resistant strain than the wild-type (EC50 WT = 0.40 μM; EC50 B48 = 0.16 μM) [1]. This contrasts sharply with the reference drug pentamidine, which shows a 325-fold loss of potency in the B48 strain (EC50 WT = 0.00034 μM; EC50 B48 = 0.111 μM) [1]. Among series 3 analogs, compounds such as 3c, 3e, and 3f exhibit increased resistance factors of 2.92, 2.76, and 1.81 respectively, suggesting potential cross-resistance liabilities not observed with 3a [1].

Drug resistance Pentamidine-adapted strain B48

Metabolic Stability in Liver Microsomes

Among the entire series 3 bis(pyridine-2-carboxamidine) library, only compounds 3a and 3d were identified as possessing adequate metabolic stability in human liver microsome assays, a prerequisite for progression to in vivo studies [1]. This explicit designation distinguishes 3a from the majority of series 3 analogs, including structurally similar compounds like 3c (T. brucei EC50 = 0.12 μM) and 3e (T. brucei EC50 = 0.25 μM), which despite having comparable or slightly better in vitro potency were not identified as metabolically stable candidates [1].

Metabolic stability Human liver microsomes In vivo candidate

AT-Rich Minor Groove DNA Binding Mode

Biophysical characterization using UV thermal denaturation (ΔTm), circular dichroism, and fluorescence displacement assays revealed that series 3 bis(pyridine-2-carboxamidines), including 3a, bind strongly and selectively to the minor groove of AT-rich DNA sequences [1]. This binding mode contrasts with series 2 bis(2-aminobenzimidazoles), which exhibited a mixed binding mode involving both minor groove binding and DNA intercalation [1]. The ΔTm values for series 3 correlated with their ionization state at physiological pH (pKa), with 3a showing optimal binding affinity among the bis(pyridine-2-carboxamidines) [1].

DNA minor groove binder AT-rich DNA kDNA targeting

Antiparasitic Agent-18 Research Applications


Pan-Kinetoplastid In Vitro Screening

Antiparasitic agent-18 is optimized for in vitro screening applications requiring simultaneous activity against T. brucei, T. cruzi, and L. donovani with validated selectivity controls. Its submicromolar EC50 values (T. brucei = 0.40 μM, T. cruzi = 0.21 μM, L. donovani = 0.26 μM) and high selectivity indexes (>500, 424, and >76.9 respectively) provide a well-characterized reference compound for pan-kinetoplastid assays [1]. The compound is particularly suited as a positive control in high-throughput screening campaigns targeting kDNA-binding mechanisms, given its defined biophysical binding profile to AT-rich minor groove DNA [1].

Intracellular Amastigote Efficacy Studies

Unlike series 1 and 2 N-phenylbenzamide analogs that are inactive against intracellular amastigotes, antiparasitic agent-18 demonstrates quantifiable activity against both T. cruzi intracellular amastigotes (EC50 = 1.28 μM) and L. donovani intracellular amastigotes (EC50 = 0.65 μM) [1]. This makes 3a the appropriate procurement choice for studies requiring activity against clinically relevant intracellular parasite forms, including host-cell infection models and parasite persistence assays [1].

Drug Resistance in Pentamidine-Adapted Trypanosomes

The resistance factor profile of antiparasitic agent-18 (RF = 0.4 against pentamidine-adapted B48 strain, indicating enhanced potency against the resistant strain) positions it as a mechanistically valuable tool compound for studies investigating P2 aminopurine transporter-independent uptake and resistance circumvention strategies [1]. This property distinguishes 3a from pentamidine (RF = 325) and from series 3 analogs 3c, 3e, and 3f that show increased resistance factors [1].

In Vivo Pharmacokinetics & Proof-of-Concept

Antiparasitic agent-18 is one of only two compounds from the entire N-phenylbenzamide series (alongside 3d) that was explicitly designated as possessing adequate metabolic stability and being a 'fine candidate for in vivo studies' [1]. This designation, based on human liver microsome stability data, makes 3a the preferred procurement option for research groups transitioning from in vitro characterization to in vivo pharmacokinetic profiling or preliminary efficacy studies in murine models of trypanosomiasis or leishmaniasis [1].

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